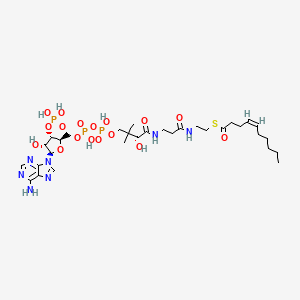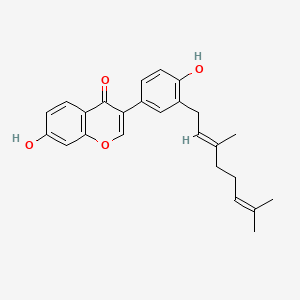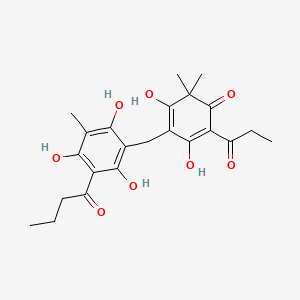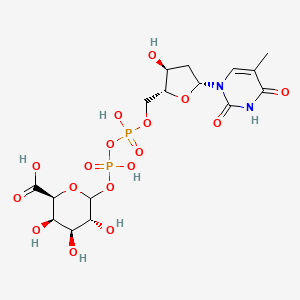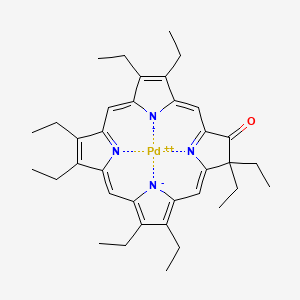
PdOEPK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium(II) octaethylporphyrinketone is a palladium porphyrin. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Beam Shaping in Optics
PdOEPK, as part of phase diffractive optical elements (PDOE), has been used in beam shaping. This technique is crucial in various applications like inertial confinement fusion, excimer laser lithography, fiber coupling laser diode array, and laser welding. The hybrid algorithm for PDOE design shows improved convergence and stability, enhancing beam shaping quality (Wenbo Jiang, Jun Wang, & Xiucheng Dong, 2013).
Photon Upconversion in Polymer Films
PdOEPK has been instrumental in photon upconversion in solid thin films. This application is significant in creating fluorescence with noncoherent light sources under ambient conditions. The process involves the sequential one-photon absorption by PdOEP, leading to sensitization and fluorescence, potentially useful in various optical applications (Radiy R Islangulov et al., 2007).
Photodetection with Flexible Photodetectors
PdOEPK plays a role in the development of flexible photodetectors (PDs), which have broad applications in wearable optoelectronic devices and biomedical sensors. These PDs exhibit high ON/OFF ratio, fast response speed, and high responsivity, making them suitable for advanced optoelectronic applications (Ting Zhang et al., 2019).
Photoelectrochemistry
The compound is also utilized in upconversion photochemistry, sensitizing nanostructured photoanodes to sub-bandgap non-coherent photons. This application has potential in enhancing the efficiency of photoelectrochemical processes (Rony S. Khnayzer et al., 2012).
Flexible Photodetector Arrays
PdOEPK is used in the fabrication of large-area, flexible photodetector arrays. These arrays are significant for photocommunication and can be massively produced for wearable optoelectronic devices, demonstrating excellent flexibility and stability (Wen Deng et al., 2019).
Oxygen Sensing in Biosamples
PdOEPK is integral in creating fluorescent nanosensors for measuring dissolved oxygen in biosamples. These sensors, with their high sensitivity and stability, can be used for intracellular oxygen imaging and in various heterogeneous environments (Youfu Cao, Yong-Eun Lee Koo, & R. Kopelman, 2004).
Eigenschaften
Produktname |
PdOEPK |
|---|---|
Molekularformel |
C36H44N4OPd |
Molekulargewicht |
655.2 g/mol |
IUPAC-Name |
3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;palladium(2+) |
InChI |
InChI=1S/C36H45N4O.Pd/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |
InChI-Schlüssel |
DPIOVSWGZKCUKE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pd+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



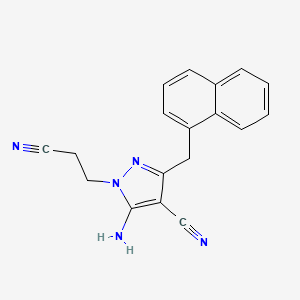
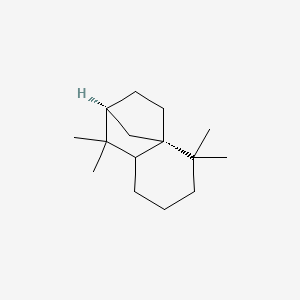
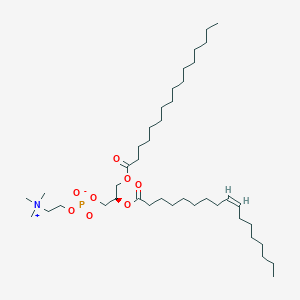
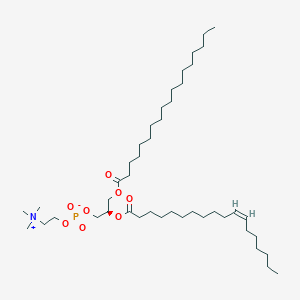
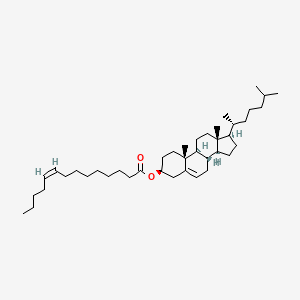
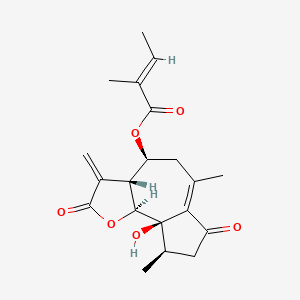
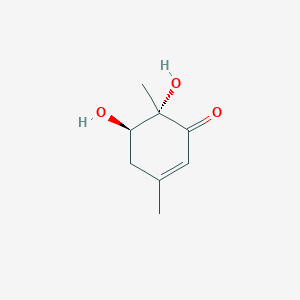
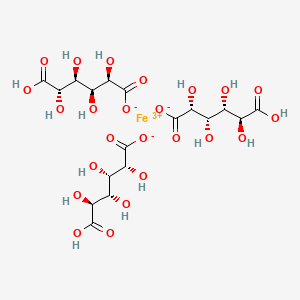
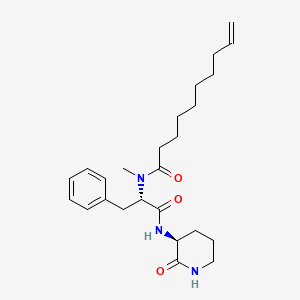
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
